molecular formula C8H14BrNO B1370591 1-(2-Bromobutanoyl)pyrrolidine CAS No. 1119450-19-9

1-(2-Bromobutanoyl)pyrrolidine

Cat. No. B1370591
CAS RN: 1119450-19-9
M. Wt: 220.11 g/mol
InChI Key: WWXPVFHKDNSIJF-UHFFFAOYSA-N
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Description

1-(2-Bromobutanoyl)pyrrolidine is a pyrrolidine derivative with the CAS Number: 1119450-19-9 . It has a molecular weight of 220.11 and its linear formula is C8 H14 Br N O .


Molecular Structure Analysis

The InChI code for 1-(2-Bromobutanoyl)pyrrolidine is 1S/C8H14BrNO/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6H2,1H3 . This indicates that the molecule consists of a pyrrolidine ring attached to a 2-bromobutanoyl group .

Scientific Research Applications

C8H14BrNO C_8H_{14}BrNO C8​H14​BrNO

and a molecular weight of 220.11 . It’s a versatile biochemical used in proteomics research due to its reactivity and structural features. Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.

Proteomics Research

Proteomics is the large-scale study of proteins, their structures, and functions. “1-(2-Bromobutanoyl)pyrrolidine” serves as a valuable reagent in this field. It can be used to modify proteins or peptides to study their structure-activity relationships. The bromo moiety in the compound is particularly reactive towards nucleophilic substitution, which can be exploited to label or immobilize proteins on various surfaces or matrices for analysis .

Drug Discovery

The pyrrolidine ring is a common feature in many biologically active compounds. It’s used by medicinal chemists to create new compounds for treating human diseases. The versatility of “1-(2-Bromobutanoyl)pyrrolidine” allows for the introduction of the pyrrolidine scaffold into novel drug candidates, enhancing their three-dimensional profile and potentially improving their interaction with biological targets .

Synthesis of Bioactive Molecules

This compound can be used to synthesize a wide range of bioactive molecules. Its structure allows for the introduction of various functional groups, which can lead to the creation of compounds with specific target selectivity. The pyrrolidine ring, in particular, is a scaffold for synthesizing molecules with a variety of biological activities .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring in “1-(2-Bromobutanoyl)pyrrolidine” makes it an excellent candidate for use in stereoselective synthesis. This is crucial for creating enantiomerically pure compounds, which are often required for specific biological activities and are a significant focus in pharmaceutical research .

Chemical Biology

In chemical biology, where the focus is on the chemical manipulation of biological systems, “1-(2-Bromobutanoyl)pyrrolidine” can be used to study protein interactions and dynamics. Its reactive nature allows for the selective modification of amino acids in proteins, which can help elucidate their function and interaction with other biomolecules .

Material Science

The compound’s reactive bromo group can be used to create polymers or co-polymers with unique properties. These materials can have applications in biotechnology, such as in the creation of bio-compatible surfaces or drug delivery systems .

Analytical Chemistry

“1-(2-Bromobutanoyl)pyrrolidine” can be used as a derivatization agent in analytical chemistry to enhance the detection of certain compounds. Its reactivity can be utilized to transform non-volatile or poorly detectable substances into more easily detectable derivatives .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be used to synthesize pesticides or herbicides with the pyrrolidine ring as a core structure. The introduction of the pyrrolidine ring into these compounds can impart desirable properties such as increased potency or selectivity .

properties

IUPAC Name

2-bromo-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXPVFHKDNSIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649287
Record name 2-Bromo-1-(pyrrolidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobutanoyl)pyrrolidine

CAS RN

1119450-19-9
Record name 2-Bromo-1-(1-pyrrolidinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(pyrrolidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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